molecular formula C11H11N3O2 B2896592 5-Nitro-2-pyrrolidin-1-ylbenzonitrile CAS No. 17615-42-8

5-Nitro-2-pyrrolidin-1-ylbenzonitrile

Cat. No.: B2896592
CAS No.: 17615-42-8
M. Wt: 217.228
InChI Key: LQNJKMAVTCVCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Nitro-2-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Future Directions

The pyrrolidine ring in 5-Nitro-2-pyrrolidin-1-ylbenzonitrile is a versatile scaffold for novel biologically active compounds . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-2-pyrrolidin-1-ylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile . The reaction typically occurs in ethanol and requires heating for about 2 hours . The yield of this reaction is reported to be around 97% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-pyrrolidin-1-ylbenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 5-amino-2-pyrrolidin-1-ylbenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.

Mechanism of Action

The mechanism of action of 5-nitro-2-pyrrolidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making the compound useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzonitrile
  • 5-Amino-2-pyrrolidin-1-ylbenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile

Uniqueness

5-Nitro-2-pyrrolidin-1-ylbenzonitrile is unique due to the presence of both a nitro group and a pyrrolidine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable in research applications .

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJKMAVTCVCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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